
5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl azide with propargyl alcohol in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include solvents like dimethylformamide and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed
Oxidation: 5-(carboxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide.
Reduction: 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2,3-dihydro-1H-1,2,3-triazole-4-carboxamide.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. The hydroxymethyl and propyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-2-(4-nitrophenyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 4-methylphenyl and propyl groups, which can influence its biological activity and chemical reactivity. These groups may enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(4-methylphenyl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-3-8-15-14(20)13-12(9-19)16-18(17-13)11-6-4-10(2)5-7-11/h4-7,19H,3,8-9H2,1-2H3,(H,15,20) |
InChI Key |
IZHTZKNAGHBXEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11396699.png)
![6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396714.png)
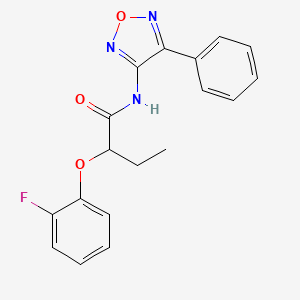
![5,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396722.png)
![7-benzyl-3-(3,4-dimethoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396725.png)
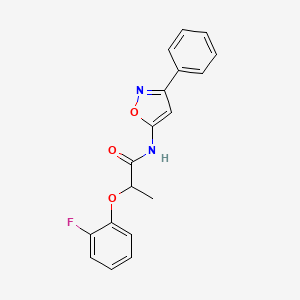
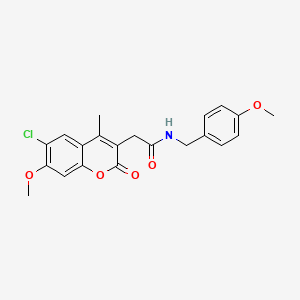
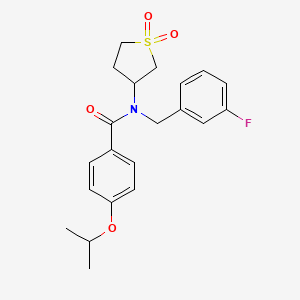
![3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396767.png)
![3-ethyl-N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396772.png)
![5-(hydroxymethyl)-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11396775.png)
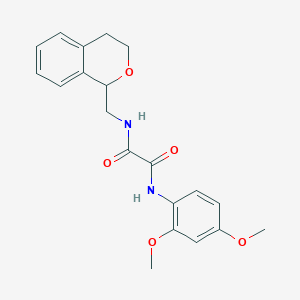
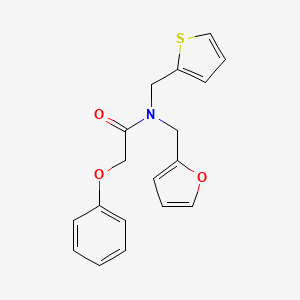
![N-[2-(5-{[(2-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11396785.png)
